ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the carbonyl group: This step involves the acylation of the biphenyl core using an appropriate acyl chloride.
Formation of the imino group: This can be achieved through a condensation reaction between the carbonyl compound and an amine.
Cyclization to form the dipyrido[1,2-a2’,3’-d]pyrimidine core: This step involves the cyclization of the intermediate with a suitable reagent under acidic or basic conditions.
Introduction of the tetrahydrofuran-2-yl group: This can be achieved through a nucleophilic substitution reaction.
Esterification to form the final compound: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl core and the tetrahydrofuran-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
(Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate include:
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Dipyrido[1,2-a2’,3’-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of (Z)-ethyl 2-(([1,1’-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its combination of functional groups and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O5/c1-2-40-32(39)26-19-25-28(33-27-12-6-7-17-35(27)31(25)38)36(20-24-11-8-18-41-24)29(26)34-30(37)23-15-13-22(14-16-23)21-9-4-3-5-10-21/h3-7,9-10,12-17,19,24H,2,8,11,18,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJHEKENXEVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CC6CCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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